molecular formula C16H18O6 B1209810 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- CAS No. 58974-93-9

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-

Cat. No.: B1209810
CAS No.: 58974-93-9
M. Wt: 306.31 g/mol
InChI Key: YQCGBHBRCNCNLL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- typically involves multiple steps. One common method includes the reaction of a benzopyran derivative with a suitable propylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-: A closely related compound with similar structural features.

    5-[3-(2-Acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxo-4H-1-benzopyran-2-carboxylic Acid Sodium Salt: Another benzopyran derivative with distinct functional groups.

Uniqueness

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- stands out due to its unique propyl group, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

58974-93-9

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5-(2-hydroxypropoxy)-4-oxo-8-propylchromene-2-carboxylic acid

InChI

InChI=1S/C16H18O6/c1-3-4-10-5-6-12(21-8-9(2)17)14-11(18)7-13(16(19)20)22-15(10)14/h5-7,9,17H,3-4,8H2,1-2H3,(H,19,20)

InChI Key

YQCGBHBRCNCNLL-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)O

Canonical SMILES

CCCC1=C2C(=C(C=C1)OCC(C)O)C(=O)C=C(O2)C(=O)O

Related CAS

58974-94-0 (mono-hydrochloride salt)

Synonyms

FPL 52694
FPL-52694
FPL-52694, monosodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (0.12 g) in ethanol (3 ml), water (2 ml) and concentrated hydrochloric acid (1 drop) was stirred for 15 minutes at ambient temperature. The mixture was then extracted with chloroform (3×20 ml) and the chloroform extracts bulked, dried and evaporated in vacuo. The residue was crystallised from acetone giving 5-(2-hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid m.g. 134°-135° C.
Name
5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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